D-mannonate

Descripción

Propiedades

Fórmula molecular |

C6H11O7- |

|---|---|

Peso molecular |

195.15 g/mol |

Nombre IUPAC |

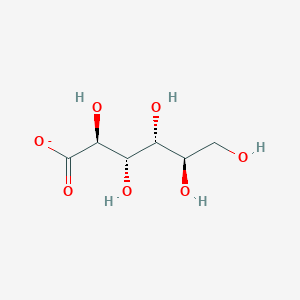

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5+/m1/s1 |

Clave InChI |

RGHNJXZEOKUKBD-MBMOQRBOSA-M |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Sinónimos |

mannonate |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Enzymatic Functions and Metabolic Pathways

D-Mannonate is primarily known for its role in several enzymatic reactions, particularly those involving dehydration and oxidation processes. The enzyme This compound dehydratase (ManD) catalyzes the conversion of this compound to 2-keto-3-deoxy-D-mannonate. This reaction is significant in the context of carbohydrate metabolism and has been characterized in various organisms.

Key Findings:

- Catalytic Efficiency: Studies have categorized ManD enzymes based on their catalytic efficiency into three groups: high-efficiency (specific for this compound), low-efficiency (with activity on both this compound and D-gluconate), and inactive variants .

- Physiological Role: The physiological relevance of this compound extends to its involvement in the catabolism of L-gulonate through specific metabolic pathways in bacteria, such as Corynebacterium salexigens .

Physiological Roles

Research indicates that this compound plays a crucial role in the metabolism of certain bacteria, particularly in the degradation of sugars. The metabolic pathways involving this compound are essential for energy production and carbon source utilization.

Notable Case Studies:

- A study on Corynebacterium salexigens demonstrated that the gene cluster associated with ManD is responsible for L-gulonate metabolism via this compound, highlighting its importance in microbial ecology and biochemistry .

- The investigation into low-efficiency ManD enzymes revealed their potential roles in broader metabolic contexts, suggesting that these enzymes could facilitate the utilization of various sugar acids as carbon sources .

Industrial Applications

Beyond its biological significance, this compound has potential applications in biotechnology and industry. Its derivatives could be utilized in the production of biofuels or as intermediates in synthetic chemistry.

Potential Uses:

- Biotechnology: The enzymatic properties of ManD can be harnessed for bioconversion processes, where this compound serves as a substrate for producing valuable chemical compounds .

- Food Industry: Given its sugar acid nature, this compound could be explored as a food additive or preservative due to its potential antioxidant properties.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzymatic Reactions | Catalyzed by ManD for converting this compound to 2-keto-3-deoxy-D-mannonate |

| Metabolic Pathways | Involved in L-gulonate metabolism and energy production |

| Biotechnology | Potential substrate for bioconversion processes |

| Food Industry | Possible use as a food additive or preservative |

Conclusions

This compound is a compound with diverse applications spanning enzymatic functions, physiological roles in microbial metabolism, and potential industrial uses. Ongoing research continues to uncover its significance within biochemical pathways and explore its utility in biotechnology.

Comparación Con Compuestos Similares

Structural and Mechanistic Insights

- Active Site Architecture: In Streptococcus suis ManD, this compound binds within a TIM barrel domain, coordinated by residues Arg6, Tyr8, Trp111, and Mn$^{2+}$ ions . Mutagenesis studies confirmed His311 and Tyr325 as critical for dehydration .

- Metal Dependence :

Evolutionary and Functional Divergence

- Enolase Superfamily Diversity: The ManD subgroup includes high-efficiency enzymes (specific to this compound) and low-efficiency enzymes with broader substrate ranges (e.g., D-gluconate) . In Novosphingobium aromaticivorans, ManD employs a Tyr-Arg dyad for proton abstraction, a unique mechanism distinct from other ENS subgroups .

- Archaeal vs. Bacterial Pathways :

- Archaeal ManDs (e.g., TaManD) are phylogenetically closer to xylose isomerases and lack bacterial hexuronate gene clusters, suggesting convergent evolution .

Métodos De Preparación

Isomerization of D-Glucuronate to 5-Keto-D-Mannonate

The biosynthesis of this compound begins with the isomerization of D-glucuronate to 5-keto-D-mannonate, a reaction catalyzed by UDP-glucuronate decarboxylase or related isomerases. This step is Mg²⁺-dependent and occurs in organisms such as Escherichia coli and Novosphingobium aromaticivorans. The enzyme responsible for this conversion remains poorly characterized in the provided literature, but its activity is inferred from metabolic pathway analyses.

Reduction of 5-Keto-D-Mannonate to this compound

The reduction of 5-keto-D-mannonate to this compound is mediated by NADPH-dependent reductases. This step is critical for maintaining the stereochemical integrity of the product. Studies on N. aromaticivorans highlight the role of reductases in producing this compound for subsequent dehydration by this compound dehydratase (ManD). The equilibrium of this reaction favors this compound formation under physiological pH and temperature conditions.

Expression and Purification of Enzymes Involved in this compound Metabolism

Heterologous Expression of ManD Homologues

The enzymes involved in this compound synthesis and degradation are often expressed recombinantly in E. coli BL21 strains. For example, N. aromaticivorans ManD (NaManD) is produced by growing cultures in LB medium containing 100 μg/mL ampicillin at 37°C for 18 hours. Cells are lysed via sonication, and the supernatant is purified using ion-exchange chromatography (DEAE Sepharose) with a NaCl gradient (0–1 M). Tagless protein constructs are dialyzed against Tris-HCl (pH 7.9) and MgCl₂ buffers to maintain activity.

Table 1: Expression and Purification Parameters for Representative ManD Homologues

| Enzyme | Host Strain | Purification Method | Yield (mg/L) | Purity (%) |

|---|---|---|---|---|

| NaManD | E. coli | DEAE Sepharose | 10–15 | >90 |

| CsManD | E. coli | Ni²⁺-Chelating | 8–12 | >85 |

| B5RAG0 | E. coli | DEAE Sepharose | 5–8 | >80 |

Substrate Screening and Kinetic Characterization

Enzymes are screened against acid sugar libraries to assess substrate specificity. For instance, 1H NMR spectroscopy confirms the dehydration of this compound to 2-keto-3-deoxy-D-mannonate, with kinetic constants determined via spectrophotometric assays. High-activity ManDs exhibit k<sub>cat</sub>/K<sub>M</sub> values of 10³–10⁴ M⁻¹s⁻¹, while low-activity variants show efficiencies of 10¹–10² M⁻¹s⁻¹.

Functional Divergence in the ManD Subgroup and Implications for this compound Synthesis

High-Activity vs. Low-Activity ManDs

The ManD subgroup of the ENS includes enzymes with divergent catalytic efficiencies. High-activity ManDs (e.g., NaManD) specifically dehydrate this compound with k<sub>cat</sub>/K<sub>M</sub> ≈ 3,200 M⁻¹s⁻¹, whereas low-activity homologues exhibit promiscuity toward D-gluconate. Structural analyses reveal that a proline residue at the end of the 7th β-strand correlates with high specificity for this compound.

Convergent Evolution with UxuA Dehydratases

In organisms lacking UxuA (a non-ENS dehydratase), high-activity ManDs compensate by catalyzing this compound dehydration in the D-glucuronate pathway. This functional convergence underscores the metabolic flexibility of this compound synthesis across bacterial species.

Optimization of Reaction Conditions for this compound Production

Q & A

Q. What are the standard protocols for quantifying D-mannonate in microbial metabolic studies?

Quantification typically involves enzymatic assays coupled with spectrophotometry or HPLC. For instance, isotope-labeled this compound (e.g., D-[1,6-¹³C₂]mannose) can be tracked using ¹H-¹³C NMR spectroscopy to monitor oxidation and dehydration reactions in pathways . Colorimetric assays using NAD-dependent oxidoreductases (e.g., MAOR, EC 1.1.1.57) are also employed, where NADH production correlates with this compound concentration .

Q. How is this compound structurally distinguished from its isomers in biochemical analyses?

Structural characterization relies on NMR and mass spectrometry. Key NMR signals include distinct chemical shifts for carbons in the lactone (C6: ~175 ppm) and linear acid (C6: ~180 ppm) forms. Rotatable bonds and hydroxyl group arrangements further differentiate this compound from analogs like D-gluconate .

Q. What metabolic roles does this compound play in bacterial carbohydrate metabolism?

this compound is a key intermediate in the pentose phosphate pathway, particularly in Pseudomonas and Escherichia coli. It is produced via oxidation of D-mannose by AldT and dehydrated by enzymes like TaManD to enter central metabolism . Genetic studies show that deletion of genes like yeiQ (encoding this compound oxidoreductase) disrupts carbohydrate utilization .

Advanced Research Questions

Q. How can kinetic discrepancies in this compound dehydratase substrate specificity be reconciled across studies?

Contradictions in substrate affinity (e.g., GntE1’s high KM for this compound vs. GntE2’s efficiency) are addressed by genomic context analysis. GntE1 is linked to uronic acid metabolism, suggesting alternate substrates like D-glucarate. Comparative kinetic assays under varying pH and cofactor conditions (e.g., Mg²⁺ dependence) clarify enzyme promiscuity .

Q. What computational tools are optimal for predicting novel this compound-related enzymes in understudied organisms?

Genomic enzymology tools (e.g., EFI-EST, Cytoscape) integrate sequence similarity networks (SSNs) and genome neighborhood networks (GNNs). For example, SSNs of the enolase superfamily identified this compound dehydratases in Thermoplasma acidophilum by clustering conserved active-site motifs .

Q. How do researchers design experiments to validate hypothetical this compound catabolic pathways in archaea?

A PICOT framework is applied:

Q. What strategies resolve contradictions in this compound oxidoreductase activity data across pH ranges?

Multi-parametric optimization using response surface methodology (RSM) is effective. For MAOR (EC 1.1.1.57), activity peaks at pH 8.5 with NAD⁺ as cofactor. Divergent results in acidic conditions may stem from enzyme isoforms, resolved via zymography and transcriptome profiling .

Methodological Guidance

Q. How to optimize NMR parameters for tracking this compound dynamics in real-time metabolic flux analysis?

Use ¹³C-labeled substrates and non-invasive flow-NMR setups. Key parameters:

Q. What statistical methods are robust for analyzing this compound-related gene expression data?

RNA-seq datasets (e.g., from ΔyeiQ E. coli) are analyzed using DESeq2 for differential expression. Co-expression networks (e.g., WGCNA) identify clusters of genes regulated under this compound stress. Pathway enrichment tools like KEGG mapper contextualize hits in carbohydrate metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.